6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde 6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17684272
InChI: InChI=1S/C11H12N2O/c14-7-8-1-2-11(12-4-8)13-5-9-3-10(9)6-13/h1-2,4,7,9-10H,3,5-6H2
SMILES:
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC17684272

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde -

Specification

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 6-(3-azabicyclo[3.1.0]hexan-3-yl)pyridine-3-carbaldehyde
Standard InChI InChI=1S/C11H12N2O/c14-7-8-1-2-11(12-4-8)13-5-9-3-10(9)6-13/h1-2,4,7,9-10H,3,5-6H2
Standard InChI Key JGZLVNLEGYRYJT-UHFFFAOYSA-N
Canonical SMILES C1C2C1CN(C2)C3=NC=C(C=C3)C=O

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The molecule features a 3-azabicyclo[3.1.0]hexane system, a bicyclic framework comprising a cyclopropane ring fused to a pyrrolidine-like structure. The nitrogen atom at the bridgehead position introduces basicity and hydrogen-bonding capability, while the pyridine ring provides aromaticity and π-stacking potential. The aldehyde group at the pyridine’s 3-position serves as a reactive handle for further derivatization.

Molecular Data

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O
Molecular Weight188.23 g/mol
IUPAC Name6-(3-azabicyclo[3.1.0]hexan-3-yl)pyridine-3-carbaldehyde
Canonical SMILESC1C2C1CN(C2)C3=NC=C(C=C3)C=O
InChIKeyJGZLVNLEGYRYJT-UHFFFAOYSA-N

The bicyclic system’s strain and the aldehyde’s electrophilicity render the compound highly reactive, enabling participation in nucleophilic additions and cycloadditions .

Synthesis and Manufacturing

Traditional Synthetic Routes

The primary synthesis involves coupling 5-methylpyridine-3-carboxaldehyde with 3-azabicyclo[3.1.0]hexane derivatives under controlled conditions. Solvents such as dichloromethane or ethanol facilitate the reaction, often requiring protective groups to prevent undesired side reactions. For example:

5-methylpyridine-3-carboxaldehyde+3-azabicyclo[3.1.0]hexaneDCM, 25°CTarget Compound[1]\text{5-methylpyridine-3-carboxaldehyde} + \text{3-azabicyclo[3.1.0]hexane} \xrightarrow{\text{DCM, 25°C}} \text{Target Compound} \quad[1]

Chemical Reactivity and Functionalization

Aldehyde-Driven Reactions

The aldehyde group undergoes nucleophilic additions with amines or alcohols to form imines or hemiacetals, respectively. For instance, reaction with hydroxylamine yields oximes, which are intermediates in metalloenzyme inhibitors:

RCHO+NH2OHRCH=NOH[1]\text{RCHO} + \text{NH}_2\text{OH} \rightarrow \text{RCH=NOH} \quad[1]

Cycloaddition Chemistry

The compound participates in 1,3-dipolar cycloadditions with azomethine ylides, forming spirocyclic derivatives. Density functional theory (DFT) studies reveal high diastereofacial selectivity in these reactions, attributed to frontier molecular orbital (HOMO-LUMO) interactions :

3-Azabicyclo[3.1.0]hexane+CyclopropenePRPBis-spirocyclic Adduct[4]\text{3-Azabicyclo[3.1.0]hexane} + \text{Cyclopropene} \xrightarrow{\text{PRP}} \text{Bis-spirocyclic Adduct} \quad[4]

Applications in Drug Discovery

Neurological Drug Candidates

The compound’s ability to cross the blood-brain barrier and modulate neuronal targets positions it as a scaffold for antipsychotics and antidepressants. Preclinical studies highlight its role in mitigating neuroinflammation and oxidative stress.

Antibacterial Agents

Preliminary data suggest activity against Gram-positive pathogens, likely through interference with cell wall biosynthesis. Further optimization of the aldehyde moiety may enhance potency.

Research Findings and Future Directions

Mechanistic Insights

DFT analyses of cycloaddition pathways reveal a concerted asynchronous mechanism, guiding the design of stereoselective syntheses . Similarly, kinetic studies of C–H activation could refine catalytic systems for industrial-scale production .

Unanswered Questions

  • Target Identification: Specific molecular targets remain unvalidated.

  • Toxicological Profile: Long-term safety data are lacking.

  • Formulation Challenges: The aldehyde’s reactivity complicates drug delivery.

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